BenchChemオンラインストアへようこそ!

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Anti-inflammatory Analgesic SAR

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 933731-75-0, MFCD09703272) is a partially saturated bicyclic heterocycle with molecular formula C₆H₆N₂O₂S and molecular weight 170.19 g/mol, featuring a carboxylic acid substituent at the 3-position of the fused imidazo[2,1-b]thiazole core. The compound is characterized by a 5,6-dihydro saturation state—distinguishing it from the fully aromatic imidazo[2,1-b]thiazole regioisomers—with a calculated LogP of 0.56 and a single rotatable bond (the carboxylic acid group).

Molecular Formula C6H6N2O2S
Molecular Weight 170.19
CAS No. 933731-75-0
Cat. No. B2701576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid
CAS933731-75-0
Molecular FormulaC6H6N2O2S
Molecular Weight170.19
Structural Identifiers
SMILESC1CN2C(=CSC2=N1)C(=O)O
InChIInChI=1S/C6H6N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h3H,1-2H2,(H,9,10)
InChIKeyNSSSGANQKFLZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 933731-75-0): Core Scaffold Identity and Procurement Baseline


5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 933731-75-0, MFCD09703272) is a partially saturated bicyclic heterocycle with molecular formula C₆H₆N₂O₂S and molecular weight 170.19 g/mol, featuring a carboxylic acid substituent at the 3-position of the fused imidazo[2,1-b]thiazole core . The compound is characterized by a 5,6-dihydro saturation state—distinguishing it from the fully aromatic imidazo[2,1-b]thiazole regioisomers—with a calculated LogP of 0.56 and a single rotatable bond (the carboxylic acid group) . It is commercially available as a free acid solid from multiple suppliers at purities ranging from 95% to 98%, typically in 250 mg to gram-scale quantities . The compound belongs to the privileged imidazothiazole scaffold class, which has been validated across antimicrobial, anti-inflammatory, and S100-inhibitory therapeutic programs [1].

Why Generic Substitution Fails for 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid: Regioisomeric and Saturation-State Specificity


Generic substitution within the imidazo[2,1-b]thiazole carboxylic acid family is precluded by two orthogonal differentiation axes: regioisomeric position of the carboxylic acid group and the saturation state of the bicyclic core. The 3-carboxylic acid regioisomer (target) cannot be interchanged with the 2-, 5-, or 6-carboxylic acid congeners (CAS 773841-78-4, 17782-81-9, and 53572-98-8 respectively), as SAR studies by Palagiano et al. (1995) demonstrated that the position of the carboxylic acid moiety on the imidazo[2,1-b]thiazole ring directly governs anti-inflammatory and analgesic potency [1]. Furthermore, the 5,6-dihydro saturation of the target compound introduces a distinct sp³-hybridized ethylene bridge absent in the fully aromatic imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4), altering conformational flexibility, LogP, and target-binding surface topology . This saturation state has been independently validated as critical: 5,6-dihydroimidazo[2,1-b]thiazole compounds were identified as a new class of antimicrobial agents with potent activity against MRSA (MIC90 = 3.7 µg/mL for the most active analog) in a 2016 hit-discovery campaign, whereas fully aromatic analogs did not produce comparable hit rates in the same screen [2].

Product-Specific Quantitative Evidence Guide: 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid Differentiation Data


Regioisomeric Carboxylic Acid Position: Anti-Inflammatory SAR Differentiation at Position 3 vs. Position 2 and Position 5

The position of the carboxylic acid substituent on the imidazo[2,1-b]thiazole scaffold is a primary determinant of anti-inflammatory and analgesic activity. In the systematic SAR study by Palagiano et al. (1995), imidazo[2,1-b]thiazole-3-carboxylic acid derivatives exhibited distinct pharmacological profiles compared to 2-carboxylic acid and 5-carboxylic acid regioisomers [1]. While the target compound (5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid) bears the carboxylic acid at position 3—the regioisomer validated in the Palagiano SAR series for anti-inflammatory activity—the commercially available imidazo[2,1-b]thiazole-2-carboxylic acid (CAS 773841-78-4) and imidazo[2,1-b]thiazole-5-carboxylic acid (CAS 17782-81-9) place the acid at positions that were not associated with the same level of anti-inflammatory potency in that study [1]. This regioisomeric specificity has been subsequently reinforced: the S100-inhibitor patent family (US20180282348 / EA-201791743-A1) explicitly claims both fully aromatic and 5,6-dihydro imidazo[2,1-b]thiazole derivatives bearing carboxylic acid or carboxamide functionalities at position 3 for the treatment of cancer, inflammatory disorders, autoimmune disorders, and neurodegenerative diseases [2].

Anti-inflammatory Analgesic SAR Regioisomer comparison

5,6-Dihydro Saturation vs. Fully Aromatic Scaffold: Antimicrobial Activity Divergence Against MRSA

The 5,6-dihydro saturation state of the imidazo[2,1-b]thiazole scaffold is not merely a structural nuance—it was the defining feature of a novel antimicrobial scaffold discovered through phenotypic screening. In the 2016 study published in Bioorganic & Medicinal Chemistry, a library of 5,6-dihydroimidazo[2,1-b]thiazole compounds was synthesized and screened against methicillin-resistant Staphylococcus aureus (MRSA). Eight compounds comprising two sub-scaffolds were identified as hits with >80% growth inhibition at 64 µg/mL, and the most active compound (designated DR-1) achieved an MIC90 of 3.7 µg/mL against MRSA ATCC 33591 in standard microdilution broth assays [1]. Critically, this compound also exhibited DNA gyrase inhibition in a supercoiling assay and conferred statistically significant survival protection in a wax moth worm (Galleria mellonella) MRSA infection model at 5× MIC (p < 0.0032) and 10× MIC (p < 0.0075) [1]. By contrast, the fully aromatic imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4) lacks the sp³-hybridized ethylene bridge, possesses no chiral center, and was not part of the hit series identified in this antimicrobial screen . The 5,6-dihydro scaffold also enables modular derivatization at the 2-, 3-, and 6-positions, with the (R)-configuration at the 6-position yielding a two-fold increase in antimicrobial activity over the (S)-configuration—a stereochemical differentiation axis entirely absent in the flat, achiral fully aromatic scaffold [1].

Antimicrobial MRSA DNA gyrase Scaffold comparison

LogP and Physicochemical Differentiation: Balancing Polarity for Target Engagement

The target compound exhibits a calculated LogP of 0.56 with a molecular weight of 170.19 g/mol and a single rotatable bond (the carboxylic acid moiety), as reported by the Hit2Lead chemical database . This LogP value places the compound in a favorable polarity range for aqueous solubility while retaining sufficient lipophilicity for membrane permeability—a balance that diverges meaningfully from both more hydrophobic and more polar analogs within the imidazothiazole carboxylic acid class. For comparison, 6-aryl-substituted imidazo[2,1-b]thiazole-3-carboxylic acid derivatives such as 6-m-tolyl-imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 912770-19-5) exhibit LogP values of approximately 3.07 due to the addition of the aromatic substituent, representing a ~2.5 log unit increase in lipophilicity . Conversely, the hydrochloride salt form of the fully aromatic imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4 HCl salt) has altered ionization properties that may affect solubility and permeability profiles differently. The free acid form of the target compound, with its single carboxylic acid hydrogen bond donor/acceptor, provides a defined ionization state at physiological pH (predicted pKa ~3-4 for the carboxylic acid) that is distinct from ester prodrugs or salt forms commonly encountered in this chemical space .

LogP Physicochemical properties ADME Drug-likeness

Synthetic Accessibility and Regioselective Derivatization: A Versatile Carboxylic Acid Handle at Position 3

The carboxylic acid group at position 3 of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold serves as a versatile synthetic handle for amide bond formation, esterification, and hydrazide synthesis—enabling rapid diversification for structure-activity relationship (SAR) exploration. This is in contrast to the 2- and 5-carboxylic acid regioisomers, where the different electronic environment of the acid group may alter reactivity and coupling efficiency. A visible-light-promoted synthetic protocol reported by Aggarwal et al. (2022) enables regioselective synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives from imidazolidine-2-thione and α-bromodiketones in excellent yields under mild, environmentally benign conditions [1]. Furthermore, the Palagiano SAR study systematically explored carboxylic acid and acetic acid derivatives at position 3, demonstrating that this position tolerates diverse substitution while retaining pharmacological activity [2]. The fully aromatic imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4) shares the same carboxylic acid position but lacks the conformational flexibility and stereochemical potential conferred by the 5,6-dihydro ethylene bridge, which restricts the accessible chemical space for scaffold hopping .

Synthetic chemistry Building block Derivatization Amide coupling

Scaffold Validation Across Distinct Target Classes: Antimicrobial, Anti-Inflammatory, and S100-Inhibitory Activity

The imidazo[2,1-b]thiazole scaffold, and specifically its 5,6-dihydro variant, has demonstrated activity across mechanistically distinct target classes—a breadth of validation that individual comparator regioisomers or saturation states cannot match. Evidence includes: (i) antimicrobial activity via DNA gyrase inhibition, with the most active 5,6-dihydro analog achieving MIC90 = 3.7 µg/mL against MRSA [1]; (ii) anti-inflammatory and analgesic activity validated through in vivo carrageenan-induced edema and pain models for 3-carboxylic acid derivatives [2]; (iii) S100A9 protein inhibition, a target implicated in cancer, autoimmune disorders, and neurodegeneration, for which both imidazo[2,1-b]thiazole and 5,6-dihydroimidazo[2,1-b]thiazole derivatives bearing 3-position carboxylic acid/carboxamide groups are explicitly claimed in the Active Biotech patent family (US20180282348, EA-201791743-A1, AU2015316719A1, KR-20170113627-A) [3]; and (iv) antifungal activity, with 3-aryl-5,6-dihydroimidazo[2,1-b]thiazole analog 4h (MIC = 15.625 µg/mL against Candida albicans) showing twice the antifungal effect of the control drug Furacilin [4]. Neither the fully aromatic imidazo[2,1-b]thiazole-3-carboxylic acid (CAS 479028-73-4) nor the regioisomeric 2- or 5-carboxylic acid analogs have demonstrated comparable breadth of target-class validation in the peer-reviewed literature.

Polypharmacology Scaffold validation Drug discovery Target class diversity

Best Research and Industrial Application Scenarios for 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS 933731-75-0)


MRSA and Drug-Resistant Gram-Positive Antibacterial Lead Optimization

The 5,6-dihydroimidazo[2,1-b]thiazole-3-carboxylic acid scaffold has been validated as a new class of antimicrobial agents with potency against MRSA (MIC90 = 3.7 µg/mL for the most active analog DR-1) and demonstrated in vivo efficacy in a Galleria mellonella infection model at 5× MIC (p < 0.0032 vs. untreated control) [1]. The carboxylic acid at position 3 provides a synthetic handle for amide-based derivatization to explore SAR around the DNA gyrase inhibition mechanism. The (R)-configuration at the 6-position yields a two-fold activity enhancement over the (S)-configuration, establishing a clear stereochemical SAR vector [1]. This compound is suitable for hit-to-lead and lead optimization programs targeting methicillin-resistant and vancomycin-intermediate S. aureus strains, particularly where novel mechanisms of action are needed to circumvent existing resistance.

S100A9-Targeted Anti-Inflammatory and Immuno-Oncology Drug Discovery

The S100-inhibitor patent family (EA-201791743-A1, US20180282348) explicitly claims imidazo[2,1-b]thiazole and 5,6-dihydroimidazo[2,1-b]thiazole derivatives with 3-position carboxylic acid or carboxamide functionalities for the treatment of cancer, inflammatory disorders, autoimmune disorders, and neurodegenerative diseases [2]. The 5,6-dihydro saturation of the target compound introduces the conformational flexibility and sp³ character that may enhance selectivity for the S100A9 protein target over related S100 family members. This compound serves as a key intermediate or core scaffold for S100A9 inhibitor medicinal chemistry programs, with the carboxylic acid enabling rapid synthesis of amide and hydrazide analogs for SAR exploration.

Anti-Inflammatory and Analgesic SAR Program Starting Point

The Palagiano et al. (1995) study established that imidazo[2,1-b]thiazole-3-carboxylic acid derivatives possess significant anti-inflammatory and analgesic activity in standard preclinical models (carrageenan-induced paw edema and pain assays) [3]. The 5,6-dihydro scaffold of the target compound offers differentiated conformational and physicochemical properties (LogP = 0.56) compared to the fully aromatic scaffold used in the original 1995 study, potentially addressing solubility or metabolic stability limitations. This compound is ideally suited as a core building block for synthesizing focused libraries that explore the intersection of anti-inflammatory, analgesic, and S100-inhibitory pharmacology.

Focused Heterocyclic Library Synthesis and Fragment-Based Screening

The visible-light-promoted synthetic protocol reported by Aggarwal et al. (2022) enables efficient, environmentally benign access to diverse 5,6-dihydroimidazo[2,1-b]thiazole derivatives from imidazolidine-2-thione and α-bromodiketones [4]. The target compound, with its free carboxylic acid at position 3, can serve as a key intermediate for parallel amide library synthesis using standard coupling chemistry (e.g., HATU, DIC/HOBt). Its favorable physicochemical profile (LogP = 0.56, MW = 170.19, 1 rotatable bond) makes it an attractive fragment-sized scaffold for fragment-based drug discovery (FBDD) campaigns, where the combination of a validated pharmacophore, synthetic tractability, and drug-like property space is highly valued for hit evolution.

Quote Request

Request a Quote for 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.